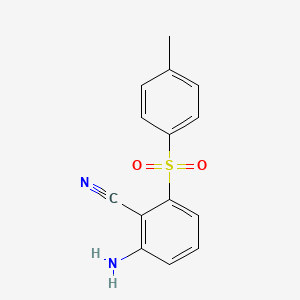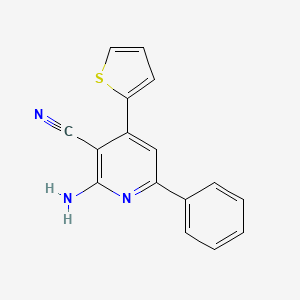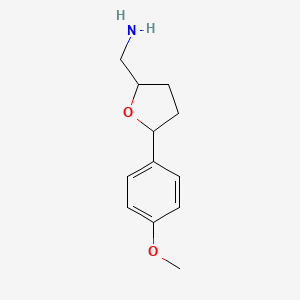
2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Aminomethyl-5-(p-Methoxyphenyl)tetrahydrofuran kann durch verschiedene Verfahren erreicht werden. Ein üblicher Ansatz beinhaltet die nukleophile Substitutionsreaktion von 2,5-Diformylfuran mit Hydroxylamin, gefolgt von einer Hydrierung, um die gewünschte Verbindung zu erzeugen . Dieses Verfahren verwendet Hydroxylamin als Stickstoffquelle und Wasserstoff als Reduktionsmittel in Gegenwart eines Katalysators.
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung effizienter Katalysatoren und optimierter Reaktionsbedingungen gewährleistet eine hohe Ausbeute und Reinheit des Produkts. Der Prozess umfasst typischerweise Schritte wie nukleophile Substitution, Hydrierung und Reinigung, um die endgültige Verbindung zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Aminomethyl-5-(p-Methoxyphenyl)tetrahydrofuran durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Nukleophile Substitutionsreaktionen sind üblich, insbesondere an der benzylischen Position.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird häufig für Reduktionsreaktionen verwendet.
Substitution: Reagenzien wie N-Bromsuccinimid (NBS) werden zur Radikalbromierung an der benzylischen Position verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu entsprechenden Ketonen oder Aldehyden führen, während die Reduktion zur Bildung von Aminen oder Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung biologischer Wechselwirkungen und Mechanismen.
Medizin: Potenzielle Anwendungen in der Medikamentenentwicklung aufgrund ihrer Fähigkeit, mit biologischen Zielstrukturen zu interagieren.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an der benzylischen Position nukleophile Substitutionsreaktionen eingehen, was zur Bildung von resonanzstabilisierten Carbokationen führt . Diese Wechselwirkungen können verschiedene biologische Prozesse und Wege beeinflussen, wodurch die Verbindung für die Forschung und potenzielle therapeutische Anwendungen nützlich wird.
Wissenschaftliche Forschungsanwendungen
2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Potential applications in drug development due to its ability to interact with biological targets.
Industry: Used in the production of various chemicals and materials, including epoxy resin curing agents.
Wirkmechanismus
The mechanism of action of 2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions at the benzylic position, leading to the formation of resonance-stabilized carbocations . These interactions can affect various biological processes and pathways, making the compound useful in research and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,5-Bis(aminomethyl)tetrahydrofuran: Ähnliche Struktur, jedoch mit zwei Aminomethylgruppen anstelle einer.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylanilin: Enthält eine Methoxyphenylgruppe und eine Aminomethylgruppe, ähnlich der Zielverbindung.
Aminomethylpropanol: Ein Alkanolamin mit einer ähnlichen Aminomethylgruppe.
Einzigartigkeit
2-Aminomethyl-5-(p-Methoxyphenyl)tetrahydrofuran ist aufgrund seines spezifischen Substitutionsschemas am Tetrahydrofuranring einzigartig. Diese einzigartige Struktur verleiht besondere chemische und biologische Eigenschaften, wodurch sie für verschiedene Anwendungen in Forschung und Industrie wertvoll wird.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
[5-(4-methoxyphenyl)oxolan-2-yl]methanamine |
InChI |
InChI=1S/C12H17NO2/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-5,11-12H,6-8,13H2,1H3 |
InChI-Schlüssel |
SUAFTJAVJHXARK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CCC(O2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


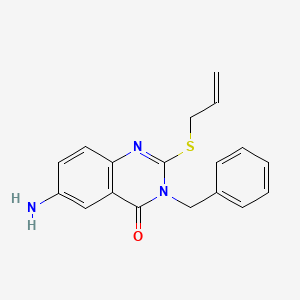
![2-[2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene](/img/structure/B10841481.png)
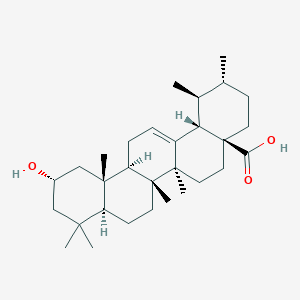


![2-[4-(1H-Indol-5-yl)-phenyl]-propionic acid](/img/structure/B10841506.png)
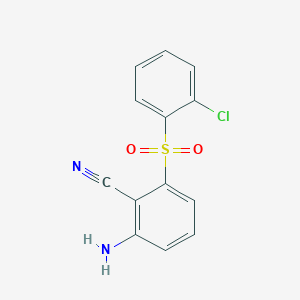
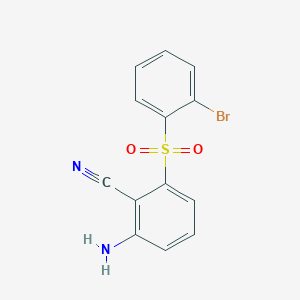
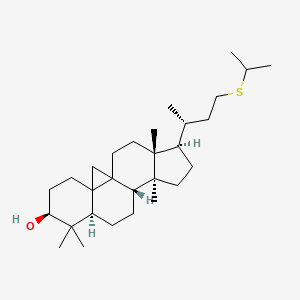

![2-[(Z)-2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene](/img/structure/B10841530.png)
